![molecular formula C19H15N5O2S B2498590 2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 899736-92-6](/img/structure/B2498590.png)
2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
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Overview
Description
The compound “2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide” is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidines can be achieved through a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidines is a fused nitrogen-containing heterocycle that is an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis
The chemical reactions of pyrazolo[3,4-d]pyrimidines involve exploiting similarities in kinase ATP sites to direct the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .Scientific Research Applications
Synthesis of Pyrido[2,3-d]pyrimidin-5-ones and Pyrido[2,3-d]pyrimidin-7-ones
This compound plays a crucial role in the synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido[2,3-d]pyrimidin-7-ones . The process involves heating with MeONa at reflux in BuOH, leading to selective formation of pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones .
Antiproliferative Activity
Certain compounds of this class exhibit antiproliferative properties . This makes them potentially useful in the development of new treatments for cancer.
Antimicrobial Activity
These compounds have been found to possess antimicrobial properties , which could be harnessed in the development of new antibiotics or other antimicrobial agents.
Anti-inflammatory and Analgesic Activity
The compound has been associated with anti-inflammatory and analgesic properties . This suggests potential applications in the treatment of conditions involving inflammation and pain.
Hypotensive Activity
There is evidence to suggest that these compounds may have hypotensive effects , indicating potential use in the management of high blood pressure.
Antihistamine Activity
The compound has been linked with antihistamine properties , suggesting possible use in the treatment of allergies and related conditions.
Inhibition of Protein Tyrosine Kinases
Derivatives of 2-arylaminopyrido[2,3-d]pyrimidin-7-ones, including TKI-28, have been shown to inhibit protein tyrosine kinases . This could have implications for the treatment of certain types of cancer.
Inhibition of Cyclin-dependent Kinases
The compound CDK-4 containing a pyrido[2,3-d]pyrimidin-7-one ring system acts as an inhibitor of cyclin-dependent kinases . This could be significant in the development of new cancer therapies.
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and its inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition is achieved by the compound binding to the active site of CDK2, thereby preventing its interaction with cyclin A2 . This results in the alteration of cell cycle progression and induction of apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDK2, it prevents the progression of the cell cycle from the G1 phase to the S phase . This leads to cell cycle arrest and subsequently induces apoptosis, particularly in rapidly dividing cells such as cancer cells .
Result of Action
The compound shows superior cytotoxic activities against certain cell lines. For instance, it has been found to be particularly effective against MCF-7 and HCT-116 cell lines, with IC50 values in the nanomolar range . This suggests that the compound is highly potent and can effectively inhibit the growth of these cells .
Future Directions
The future directions for research on pyrazolo[3,4-d]pyrimidines likely involve the development of more selective and potent kinase inhibitors for the treatment of cancer . Several pyrazolo[3,4-d]pyrimidines are currently in clinical trials, including the BTK inhibitor ibrutinib, which has been approved for the treatment of several B-cell cancers .
properties
IUPAC Name |
2-methylsulfanyl-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-27-16-10-6-5-9-14(16)18(25)22-23-12-20-17-15(19(23)26)11-21-24(17)13-7-3-2-4-8-13/h2-12H,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPWXGZIHKEGJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide |
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